molecular formula C15H9BrN6OS B13360516 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Numéro de catalogue: B13360516
Poids moléculaire: 401.2 g/mol
Clé InChI: DUNNHZNNOQROFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused triazolo-thiadiazole core linked to a 2-methylimidazo[1,2-a]pyridine moiety and a 5-bromo-2-furyl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in anticancer research . The bromine atom on the furan ring likely enhances electrophilic reactivity, while the methyl group on the imidazo-pyridine may improve lipophilicity, influencing bioavailability .

Propriétés

Formule moléculaire

C15H9BrN6OS

Poids moléculaire

401.2 g/mol

Nom IUPAC

6-(5-bromofuran-2-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H9BrN6OS/c1-8-12(21-7-3-2-4-11(21)17-8)13-18-19-15-22(13)20-14(24-15)9-5-6-10(16)23-9/h2-7H,1H3

Clé InChI

DUNNHZNNOQROFY-UHFFFAOYSA-N

SMILES canonique

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(O5)Br

Origine du produit

United States

Méthodes De Préparation

Preparation of the Heterocyclic Core

a. Synthesis of 1,2,4-Triazolo[3,4-b]thiadiazole derivatives

The core heterocycle is typically synthesized via cyclization of suitable thiosemicarbazide derivatives with heteroaryl aldehydes or acids. For example, the synthesis of 1,2,4-triazolothiadiazoles can be achieved through:

  • Step 1: Condensation of thiosemicarbazide with 2-aminobenzothiazole derivatives under reflux conditions in ethanol, forming a thiadiazole precursor.
  • Step 2: Cyclization using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to generate the triazolothiadiazole ring system.

Reaction Scheme:

Thiosemicarbazide + 2-aminobenzothiazole → Intermediate → Cyclization with PCl₅ → Triazolothiadiazole core

Data Table 1: Typical Reaction Conditions for Triazolothiadiazole Synthesis

Step Reagents Solvent Temperature Time Yield (%)
1 Thiosemicarbazide + heteroaryl acid Ethanol Reflux 4-6 hrs 65-78
2 PCl₅ - Room temp to reflux 2-3 hrs 55-70

Coupling of Heterocyclic Units

c. Formation of the fused heterocyclic system

The key step involves coupling the bromofuran derivative with the triazolothiadiazole core, often via nucleophilic substitution or cross-coupling reactions:

  • Method 1: Suzuki or Stille coupling using palladium catalysts, where the bromine on the furyl ring reacts with a boronic acid or stannane derivative attached to the heterocyclic core.

  • Method 2: Nucleophilic aromatic substitution if the heterocyclic core contains suitable leaving groups.

Reaction Scheme:

Bromofuran derivative + heterocyclic precursor (with boronic acid or stannane) → Pd-catalyzed coupling → Fused heterocycle

Data Table 2: Typical Cross-Coupling Conditions

Catalyst Ligand Solvent Temperature Time Yield (%)
Pd(PPh₃)₄ - Toluene/DMF 80-100°C 12-24 hrs 60-75

Attachment of the Imidazo[1,2-a]pyridine Moiety

a. Methylation and substitution

The imidazo[1,2-a]pyridine fragment is introduced through methylation of the nitrogen atom at position 2 or 3, followed by nucleophilic substitution with the heterocyclic core.

  • Step 5: Methylation using methyl iodide or dimethyl sulfate in the presence of a base (potassium carbonate).

  • Step 6: Coupling with the heterocyclic system via nucleophilic substitution or via a suitable linker, often under reflux with polar aprotic solvents like DMF.

Reaction Conditions:

Reagents Solvent Temperature Duration Yield (%)
Methyl iodide + base Acetone or DMF Reflux 4-8 hrs 65-80

Final Cyclization and Purification

The final step involves cyclization to form the fused heterocyclic system, often facilitated by heating or microwave irradiation, followed by purification via column chromatography or recrystallization.

Summary of Synthetic Route

Step Key Reaction Reagents Conditions Purpose
1 Cyclization of thiosemicarbazide derivatives PCl₅ Reflux Core heterocycle formation
2 Bromination of furyl derivative NBS Reflux Bromofuran synthesis
3 Cross-coupling Pd catalysts Elevated temperature Fused heterocycle formation
4 Methylation Methyl iodide Reflux Attachment of imidazo fragment
5 Final cyclization Heat/Microwave - Closure of fused system

Analyse Des Réactions Chimiques

Bromine Substitution

The 5-bromo-2-furyl group undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to yield biaryl derivatives (88% yield) .

    Ar-B(OH)2+Br-FurylPd(PPh3)4Ar-Furyl+B(OH)3\text{Ar-B(OH)}_2 + \text{Br-Furyl} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Furyl} + \text{B(OH)}_3
  • Sonogashira Coupling :
    Reacts with terminal alkynes (e.g., 4-ethylnylanisole) using Pd/Cu catalysts to form alkynylated furans (61% yield) .

Methylimidazopyridine Reactivity

The 2-methylimidazo[1,2-a]pyridine moiety participates in:

  • Electrophilic substitution : Nitration at the C₅ position using HNO₃/H₂SO₄.

  • Oxidation : Conversion of methyl groups to carboxylic acids under strong oxidative conditions (KMnO₄, Δ) .

Biological Interactions

The compound interacts with biological targets via hydrogen bonding (N-H, O) and π-π stacking (aromatic rings). Key interactions include:

TargetInteraction TypeBinding Affinity (IC₅₀)Reference
EGFR kinaseH-bond with Thr766, π-stacking with Phe8560.42 μM
CDK-2Salt bridge with Asp86, hydrophobic interactions1.1 μM

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) cleaves the triazolo-thiadiazole ring, forming sulfonic acid derivatives .

  • Hydrolytic Stability : Stable in pH 5–7; decomposes under strongly acidic (pH < 3) or basic (pH > 9) conditions via imidazopyridine ring opening.

Comparative Reactivity

The bromo-furyl group enhances electrophilicity compared to non-halogenated analogs:

DerivativeReaction Rate (Suzuki Coupling)Reference
5-Bromo-2-furylk=1.2×103s1k = 1.2 \times 10^{-3}\, \text{s}^{-1}
2-Furyl (non-brominated)k=3.8×104s1k = 3.8 \times 10^{-4}\, \text{s}^{-1}

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Triazolo-Thiadiazole Derivatives

Key structural analogs differ in substituents on the triazolo-thiadiazole ring, impacting biological activity and physicochemical properties.

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Activity/Property Reference
3-[6-(4-Iodophenyl)-triazolo[3,4-b]-thiadiazol-3-yl]-1H-indole (5a) 4-Iodophenyl 64 183–185 Bcl-2-targeted anticancer
3-[6-(5-Nitro-2-furanyl)-triazolo[3,4-b]-thiadiazol-3-yl]-pyridine (18d) 5-Nitro-2-furanyl N/A N/A Enhanced electronic effects
3-[6-(3-Bromophenyl)-triazolo[3,4-b]-thiadiazol-3-yl]-1H-indole (5d) 3-Bromophenyl 63 N/A Anticancer (Bcl-2 inhibition)
6-(5-Bromo-3-pyridinyl)-3-(4-fluorophenyl)-triazolo[3,4-b]-thiadiazole 5-Bromo-3-pyridinyl N/A N/A Anticancer (docking studies)
3-[(6-Phenyl)-triazolo[3,4-b]-thiadiazol-3-yl]methyl-2-benzoxazolone (5a-n) Phenyl N/A N/A High peripheral antinociception
  • Aryl vs. Heteroaryl Substituents : Bromine on a furyl ring (target compound) vs. pyridinyl (e.g., 6-(5-Bromo-3-pyridinyl)-triazolo-thiadiazole ) alters π-π stacking and hydrogen-bonding capabilities, influencing target selectivity.
  • Activity Trends: Phenyl-substituted derivatives (e.g., 5a-n) show higher antinociceptive activity than benzyl analogs, suggesting aryl groups optimize steric and electronic interactions with targets .

Imidazo-Pyridine vs. Indole Hybrids

The methyl group may also reduce metabolic degradation compared to unsubstituted indole derivatives .

Bromine Substitution Patterns

  • Positional Effects : Bromine at the 5-position of the furyl ring (target compound) vs. 3-bromophenyl (5d ) or 5-bromo-3-pyridinyl alters dipole moments and steric bulk. The furyl bromine may facilitate halogen bonding, a critical interaction in kinase inhibition .
  • Comparison with Non-Brominated Analogs: Bromine-free analogs (e.g., 5b with 4-methoxyphenyl ) exhibit lower anticancer potency, highlighting bromine’s role in enhancing cytotoxicity through reactive intermediate formation or direct target inhibition.

Pharmacological and Physicochemical Profiles

  • Lipophilicity : The 2-methylimidazo-pyridine moiety increases logP compared to indole-based derivatives, improving membrane permeability .
  • Thermal Stability: Higher melting points in halogenated analogs (e.g., 5a: 183–185°C ) suggest improved crystallinity and stability over non-halogenated compounds.
  • Bioactivity : The target compound’s dual heterocyclic systems (triazolo-thiadiazole and imidazo-pyridine) may synergize to inhibit multiple oncogenic pathways, as seen in related triazolo-thiadiazole hybrids targeting Bcl-2 and microtubules .

Activité Biologique

The compound 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure combining a triazole and thiadiazole moiety with a brominated furyl group and an imidazo derivative. This unique architecture is believed to contribute significantly to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit potent antimicrobial properties. The compound has been tested against various bacterial strains:

  • Gram-positive bacteria : The compound showed significant activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : It demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Selected Triazolo-Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli15.6 μg/mL
BS. aureus12.5 μg/mL
CP. aeruginosa18.0 μg/mL
DB. subtilis10.0 μg/mL

The activity was notably higher than that of standard antibiotics such as ampicillin and streptomycin .

Anticancer Activity

The anticancer potential of the compound has also been explored. Several studies indicate that triazolo-thiadiazole derivatives can induce apoptosis in cancer cells:

  • Mechanism of Action : The compound activates caspases, leading to programmed cell death in various cancer cell lines.
  • Cell Lines Tested : Notable effects were observed in MCF7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Apoptosis Induction

In a recent study, the compound was shown to significantly increase caspase-3 activity in MCF7 cells after 24 hours of treatment, indicating a strong apoptotic effect. The results suggested that compounds with similar structural features could serve as potential chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-thiadiazole derivatives is heavily influenced by their structural components:

  • Substituents : The presence of electron-withdrawing groups (like bromine) enhances antimicrobial activity.
  • Positioning : Variations in the position of substituents on the thiadiazole ring can lead to significant differences in activity profiles.

Table 2: Structure-Activity Relationship Insights

SubstituentPositionActivity Level
BromineC5High
MethylC2Moderate
MethoxyC6Low

Q & A

Q. What are the recommended synthetic routes for 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves multi-step heterocyclic condensation. A validated approach includes:
  • Step 1 : Formation of the triazolothiadiazole core via cyclocondensation of 5-bromo-2-furoic acid derivatives with thiosemicarbazides under refluxing ethanol or microwave conditions .
  • Step 2 : Coupling with 2-methylimidazo[1,2-a]pyridine using phosphoryl chloride (POCl₃) as a cyclizing agent, optimized at 80–100°C for 4–6 hours .
  • Characterization :
  • 1H/13C NMR : Confirm regioselectivity and substituent positions (e.g., furyl protons at δ 6.2–7.1 ppm, pyridine protons at δ 7.8–8.5 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S within ±0.3% of theoretical values) .

Q. What spectroscopic and chromatographic techniques are critical for verifying the compound’s structural integrity?

  • Methodological Answer :
  • FT-IR : Identify key functional groups (e.g., C-Br stretch at ~550 cm⁻¹, triazole C=N at 1600–1650 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions in the fused aromatic system (λmax ~270–310 nm) .
  • XRD : Resolve crystalline structure; related triazolothiadiazoles show monoclinic systems with P2₁/c space groups and intermolecular π-π stacking .
  • HPLC-DAD : Detect impurities (e.g., unreacted furyl intermediates) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives targeting fungal 14α-demethylase (CYP51)?

  • Methodological Answer :
  • Target Selection : Use PDB ID 3LD6 (14α-demethylase lanosterol) for docking simulations .
  • Protocol :

Prepare the ligand (target compound) by optimizing geometry at B3LYP/6-31G* level.

Dock into CYP51’s active site (AutoDock Vina) with a grid centered on heme iron.

Analyze binding poses: The bromofuryl group may occupy the hydrophobic pocket, while the triazolothiadiazole interacts with Tyr118 via H-bonding .

  • Validation : Compare docking scores (e.g., ΔG ≈ −9.2 kcal/mol) with known antifungals like fluconazole (ΔG ≈ −7.8 kcal/mol) .

Q. How do substituent variations at the triazolothiadiazole core influence antibacterial activity, and how can contradictory SAR data be resolved?

  • Methodological Answer :
  • SAR Analysis :
SubstituentAntibacterial Activity (MIC, µg/mL)Mechanism Insight
5-Bromo-furyl2–4 (S. aureus)Enhanced membrane penetration via lipophilic furyl
4-Methoxy-phenyl8–16 (E. coli)Electron-donating groups reduce activity due to decreased electrophilicity
  • Resolving Contradictions :
  • Bioisosteric Replacement : Swap bromofuryl with chlorothienyl to test if halogen size affects target binding .
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance mechanisms skew MIC data .

Q. What strategies optimize reaction yields when synthesizing hybrid derivatives with imidazo[1,2-a]pyridine and triazolothiadiazole moieties?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes, improving yields from 55% to 78% via controlled dielectric heating .
  • Solvent Optimization : Use DMF/H₂O (3:1) to enhance solubility of polar intermediates, minimizing side products .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃); ZnCl₂ increases cyclization efficiency by 20% .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling :
  • Measure plasma stability (e.g., t½ in rodent plasma: ~2.5 hours) to identify rapid metabolism .
  • Use LC-MS/MS to detect active metabolites (e.g., demethylated imidazopyridine derivatives) .
  • Formulation Adjustments : Encapsulate in PEGylated liposomes to improve bioavailability if poor solubility limits in vivo efficacy .

Tables for Key Findings

Q. Table 1: Comparative Antifungal Activity of Derivatives

DerivativeCYP51 Binding Affinity (ΔG, kcal/mol)MIC (C. albicans, µg/mL)
Target Compound−9.21.5
Fluconazole−7.84.0
Voriconazole−8.52.0

Q. Table 2: Optimization of Synthesis Parameters

ParameterConventional MethodMicrowave MethodYield Improvement
Time6 hours30 minutes+23%
SolventEthanolDMF/H₂O+15%
CatalystNoneZnCl₂+20%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.